molecular formula C20H18N4O4S B10993456 N-[2-(1H-imidazol-4-yl)ethyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B10993456
M. Wt: 410.4 g/mol
InChI Key: LEJLQNWBKIENSJ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:

    Imidazole: Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. While I don’t have specific details for this exact compound, imidazole derivatives are often synthesized using methods like condensation reactions, cyclizations, and functional group transformations.

Industrial Production: Unfortunately, information on the industrial-scale production of this specific compound is scarce. research in the field of imidazole-containing molecules continues to advance.

Chemical Reactions Analysis

Reactivity: Imidazole derivatives exhibit diverse chemical reactivity due to their unique structure. Some common reactions include:

    Oxidation: Imidazoles can be oxidized to form imidazole-2-ones.

    Reduction: Reduction of imidazoles leads to imidazolines.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atoms.

    Cyclization: Imidazoles readily undergo cyclization reactions.

Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation may involve peracids, while reduction could use metal hydrides.

Major Products: The products formed during these reactions vary based on the substituents and reaction conditions.

Scientific Research Applications

Chemistry and Biology: Imidazole derivatives find applications in medicinal chemistry, where they serve as building blocks for drug design. Their diverse biological activities include antibacterial, antifungal, and anti-inflammatory properties.

Medicine: While I don’t have data on this specific compound, imidazole-containing drugs (e.g., metronidazole) are used to treat infections and other medical conditions.

Industry: Imidazoles are essential in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The precise mechanism of action for this compound would require detailed research. Generally, imidazole derivatives interact with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Unfortunately, I don’t have a direct comparison for this compound. exploring related structures and their properties could highlight its uniqueness.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C20H18N4O4S/c1-12-24-17(10-29-12)16-6-13-2-3-15(7-18(13)28-20(16)26)27-9-19(25)22-5-4-14-8-21-11-23-14/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,21,23)(H,22,25)

InChI Key

LEJLQNWBKIENSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCCC4=CN=CN4)OC2=O

Origin of Product

United States

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